1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a sulfanyl group connected to a 4-methoxyphenylacetophenone moiety. Its molecular formula is C₁₈H₁₆N₂O₄S, with a molecular weight of 356.4 g/mol. The methoxy groups at the para positions of both aromatic rings enhance electron-donating effects, influencing reactivity and intermolecular interactions. Synthesis typically involves S-alkylation of oxadiazole-thiol intermediates with α-halogenated ketones, as seen in analogous compounds like 11a (m/z 361 for its chloro-substituted derivative) . Spectral characterization includes IR stretching bands for C–S (~621 cm⁻¹) and aromatic C–H (~3046 cm⁻¹), consistent with related oxadiazole derivatives .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-22-14-7-3-12(4-8-14)16(21)11-25-18-20-19-17(24-18)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCNZXGCWBQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 4-methoxyphenyl derivative One common method is the reaction of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydrosulfide (NaHS) for thiolation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, such as sulfhydryl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and properties of analogous compounds:
Key Observations :
Insights :
- Antimicrobial Efficacy : The thiol-containing oxadiazole in shows moderate activity, suggesting that the target compound’s sulfanyl group may confer similar properties.
Structural and Crystallographic Insights
- Hydrogen Bonding : In related triazole derivatives (e.g., ), methoxy groups participate in C–H···O interactions, stabilizing crystal packing. The target compound’s methoxy substituents likely enable similar intermolecular interactions.
- SHELX Refinement : Structural data for analogues (e.g., ) were refined using SHELXL, confirming planar oxadiazole rings and dihedral angles between aromatic groups (~30–50°), which influence binding to biological targets .
Biological Activity
6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C15H11F4N5S
- Molecular Weight : 369.34 g/mol
- CAS Number : 343374-77-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds in the triazole class often exhibit antimicrobial and anticancer properties. The presence of the trifluorobutenyl group may enhance its lipophilicity and cellular uptake, thereby increasing its efficacy.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate significant activity against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine | MCF-7 | 12.5 |
| Related Triazole Derivative | Bel-7402 | 15.0 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been reported to possess antifungal and antibacterial activities due to their ability to inhibit fungal cytochrome P450 enzymes and bacterial cell wall synthesis .
Case Studies
A study conducted on similar triazole derivatives highlighted their effectiveness against drug-resistant strains of bacteria. The results showed that modifications in the side chains significantly impacted the antimicrobial potency .
Example Case Study
In a comparative study involving various triazole compounds:
- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Results : The modified triazoles exhibited a range of MIC values, with some derivatives outperforming standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
